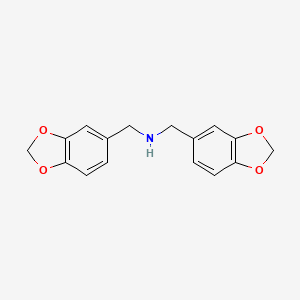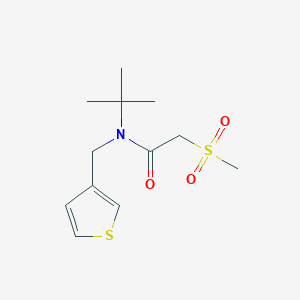![molecular formula C17H21ClN2O4 B5377292 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5377292.png)
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide is a synthetic compound that belongs to the family of isoxazole carboxamides. This compound has gained significant attention in recent years due to its potential applications in scientific research. It is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in inflammatory cells. This compound has been found to have analgesic, anti-inflammatory, and antipyretic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide in lab experiments is its specificity for COX-2 inhibition. This compound has a higher selectivity for COX-2 compared to other nonsteroidal anti-inflammatory drugs (NSAIDs), which reduces the risk of side effects. Another advantage is its ability to reduce the production of pro-inflammatory cytokines, which makes it a useful tool in studying the mechanisms of inflammation. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the research of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide. One direction is to investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as a tool in studying the mechanisms of inflammation and pain. Further research is also needed to investigate its safety and efficacy in humans. Additionally, research can be conducted to improve its solubility in water, which can make it easier to administer in lab experiments.
Synthesis Methods
The synthesis of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide involves several steps. The first step involves the reaction of 2-chloro-4-methoxyphenol with formaldehyde to produce 2-chloro-4-methoxybenzyl alcohol. The second step involves the reaction of the benzyl alcohol with isobutylamine and sodium hydride to produce 2-chloro-4-methoxybenzyl isobutyl carbamate. The third step involves the reaction of the carbamate with methyl isoxazole-3-carboxylate to produce the final product, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide.
Scientific Research Applications
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide has potential applications in scientific research. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have an inhibitory effect on the production of pro-inflammatory cytokines. This compound has been used in various studies to investigate the mechanisms of inflammation and pain. It has also been used in studies related to the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-methylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-11(2)9-20(3)17(21)15-8-13(24-19-15)10-23-16-6-5-12(22-4)7-14(16)18/h5-8,11H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWWJSXMTWISND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)C1=NOC(=C1)COC2=C(C=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5377225.png)
![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)


![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377271.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5377277.png)
![N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5377278.png)
![8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5377281.png)

![2-amino-4-(5-cyano-1-methyl-1H-pyrrol-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-h]quinoline-3-carbonitrile](/img/structure/B5377290.png)

![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5377298.png)